Behavioral Pharmacology: Differential Effects of IGF-I Fragments on Neonatal Ultrasonic Vocalization in Mice
In a direct head-to-head in vivo comparison, neonatal CD-1 mice received intracerebroventricular injections of recombinant IGF-I, IGF-I (24-41), or IGF-I (57-70) on postnatal days 2, 4, and 7. On postnatal day 8, ultrasonic vocalization call rate—a measure of emotional and communicative behavior—was recorded. Treatment with IGF-I (24-41) significantly increased the rate of ultrasonic calls compared to vehicle control, mimicking the effect of the full-length IGF-I peptide. Critically, the IGF-I (57-70) fragment, administered under identical conditions and at equimolar doses, produced no significant change in ultrasonic call rate relative to control [1]. This demonstrates that the neurobehavioral activity within the N-terminal/mid-region (residues 24-41) is distinct from that of the C-terminal (57-70) region.
| Evidence Dimension | Ultrasonic Vocalization Call Rate |
|---|---|
| Target Compound Data | Significantly increased (p<0.05) vs. control |
| Comparator Or Baseline | IGF-I (57-70) fragment: No significant change vs. control |
| Quantified Difference | Qualitative difference: Activity present vs. absent |
| Conditions | Neonatal male CD-1 mice; i.c.v. injection; measurement at PND8 |
Why This Matters
This evidence definitively rules out interchangeable use with C-terminal fragments like IGF-I (57-70) for neurobehavioral studies and identifies IGF-I (24-41) as the minimal active fragment for this specific in vivo endpoint.
- [1] Santucci, D., Cagiano, R., & Calamandrei, G. (1994). IGF-I and IGF-I24-41 but not IGF-I57-70 affect somatic and neurobehavioral development of newborn male mice. Brain Research Bulletin, 35(4), 367-371. View Source
